

A Comprehensive Technical Guide to 2-Chlorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chlorobenzylamine

Cat. No.: B130927 Get Quote

This technical guide provides an in-depth overview of **2-Chlorobenzylamine**, a significant chemical intermediate in the pharmaceutical industry. Targeted at researchers, scientists, and professionals in drug development, this document outlines its chemical and physical properties, safety protocols, synthesis methods, and its role in biological pathways.

Core Properties and Identifiers

2-Chlorobenzylamine, with the CAS number 89-97-4, is a colorless to light yellow liquid characterized by a slight amine odor.[1] It is a chlorinated derivative of benzylamine and serves as a crucial building block in the synthesis of various organic compounds.[2]

Physicochemical Data

The fundamental physicochemical properties of **2-Chlorobenzylamine** are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Citations
CAS Number	89-97-4	[3][4][5][6]
Molecular Formula	C7H8CIN	[2][3][6]
Molecular Weight	141.60 g/mol	[5][6][7]
Appearance	Colorless to light yellow liquid	[1][2]
Boiling Point	215 °C (lit.)	[1][2]
103-104 °C at 11 mmHg (lit.)	[5]	
Density	1.173 g/mL at 25 °C (lit.)	[1][2][3][5]
Refractive Index	n20/D 1.562 (lit.)	[1][2][3][5]
Flash Point	192 °F (88.9 °C)	[1][2][3][5]
Solubility	Somewhat soluble in water	[1][2][3][7]
Vapor Pressure	0.0772 mmHg at 25°C	[2][6]

Safety and Handling

2-Chlorobenzylamine is classified as a corrosive material that can cause severe skin burns and eye damage.[7][8] Inhalation of its vapors may lead to severe irritation of the mucous membranes and upper respiratory tract.[3][7] It is a combustible liquid but does not ignite readily.[1][3]

Hazard and Precautionary Statements

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement	Precautiona ry Statements	Citations
Skin Corrosion 1B	GHS05	Danger	H314: Causes severe skin burns and eye damage.	P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.	[5][8]

Remove

contact

lenses, if

present and

easy to do.

Continue

rinsing. P310:

Immediately

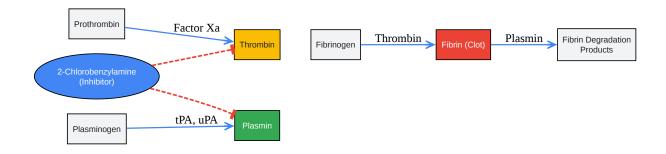
call a

POISON

CENTER or

doctor/physici

an.


Applications in Drug Development

2-Chlorobenzylamine is a key intermediate in the synthesis of various pharmaceutical compounds.[2] Notably, it is used in the production of Ticlopidine, a platelet aggregation inhibitor.[9][10] Its biological activity is linked to its ability to inhibit plasmin and bovine thrombin, enzymes crucial in the blood coagulation cascade.[1][2][3]

Role in the Coagulation Cascade

The inhibitory action of **2-Chlorobenzylamine** on thrombin and plasmin suggests its potential to modulate the coagulation pathway. Thrombin is a key enzyme that converts fibrinogen to fibrin, leading to clot formation, while plasmin is involved in the breakdown of fibrin clots (fibrinolysis). By inhibiting these enzymes, **2-Chlorobenzylamine** can interfere with these processes.

Click to download full resolution via product page

Caption: Simplified coagulation pathway showing inhibition points of 2-Chlorobenzylamine.

Experimental Protocols

The synthesis of **2-Chlorobenzylamine** can be achieved through various methods. Below are two common experimental protocols.

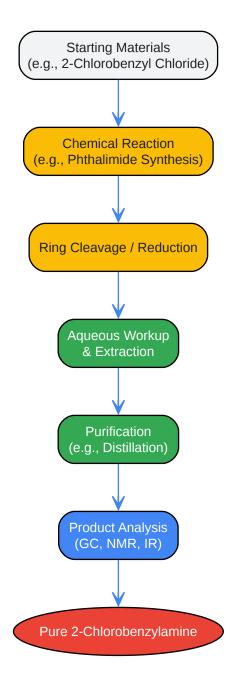
Synthesis from 2-Chlorobenzyl Chloride

This two-step process involves the reaction of 2-chlorobenzyl chloride with an alkali metal phthalimide to form 2-chlorobenzylphthalimide, followed by the cleavage of the phthalimide ring.[9]

Step 1: Synthesis of 2-Chlorobenzylphthalimide

- Grind 160.0 g of phthalimide and 85.6 g of potassium carbonate together.
- Add the mixture to a mechanically stirred solution of 162.8 g of 2-chlorobenzyl chloride in 800 mL of dimethylformamide in a 2 L, 3-neck flask.[9]
- Heat the reaction mixture to 120°C and stir at this temperature for 4.5 hours.
- Allow the flask to cool slightly and add 200 mL of water.

Step 2: Cleavage to 2-Chlorobenzylamine


- Charge a 250 mL round-bottomed, 3-necked flask with 82.5 g of 20% aqueous potassium hydroxide and 20 g of 2-chlorobenzylphthalimide.[9][11]
- Reflux the mixture at a bath temperature of 130°C for 18.3 hours with stirring.[9][11]
- Cool to room temperature and add a mixture of 50 mL of water and 50 mL of concentrated hydrochloric acid dropwise.
- Heat the mixture under reflux for an additional 22.5 hours.[9][11]
- After cooling, filter the reaction mixture. Render the filtrate basic (pH 10) with potassium hydroxide pellets.
- Extract the product with methylene chloride (4 x 100 mL).[11]
- Remove the solvent to obtain 2-chlorobenzylamine.[11]

Synthesis from 2-Chlorobenzaldehyde

This method involves the reductive amination of 2-chlorobenzaldehyde. A general procedure is outlined below, based on analogous reactions.[12][13]

- Dissolve 2-chlorobenzaldehyde in a suitable solvent such as methanol.
- Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
- Stir the mixture at room temperature to form the intermediate imine.
- Add a reducing agent, such as sodium borohydride, portion-wise to the mixture.
- After the reaction is complete, quench the reaction with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by vacuum distillation.

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis and purification of **2- Chlorobenzylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Chlorobenzylamine | 89-97-4 [chemicalbook.com]
- 2. Cas 89-97-4,2-Chlorobenzylamine | lookchem [lookchem.com]
- 3. 2-Chlorobenzylamine CAS#: 89-97-4 [m.chemicalbook.com]
- 4. CHLOROBENZYLAMINE [sdfine.com]
- 5. 2-Chlorobenzylamine 95 89-97-4 [sigmaaldrich.com]
- 6. 2-Chlorobenzylamine | lookchem [lookchem.com]
- 7. 2-Chlorobenzylamine | C7H8CIN | CID 66648 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. EP0367232A2 Method for preparing 2-chlorobenzylamine Google Patents [patents.google.com]
- 10. bocsci.com [bocsci.com]
- 11. prepchem.com [prepchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Chlorobenzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130927#2-chlorobenzylamine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com